molecular formula CH2Br2O2S B1278707 Bromomethanesulfonyl bromide CAS No. 54730-18-6

Bromomethanesulfonyl bromide

Cat. No.: B1278707
CAS No.: 54730-18-6
M. Wt: 237.9 g/mol
InChI Key: ZUQDPSRFJGYOPL-UHFFFAOYSA-N
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Description

Bromomethanesulfonyl bromide is a chemical compound with the molecular formula CH₂Br₂O₂S. It is a versatile reagent used in organic synthesis, particularly for introducing sulfonyl bromide groups into various substrates. This compound is known for its reactivity and ability to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.

Mechanism of Action

Target of Action

Bromomethanesulfonyl bromide primarily targets alkenes . Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond. They play a crucial role in many chemical reactions due to their reactivity.

Mode of Action

this compound interacts with alkenes through an addition reaction to the carbon-carbon double bond . This reaction follows a radical mechanism, leading to the formation of α,β’-dibromo sulfones .

Biochemical Pathways

The interaction of this compound with alkenes affects the biochemical pathway leading to the formation of conjugated dienes . The α,β’-dibromo sulfones, which are the initial products of the reaction, undergo dehydrobromination and desulfonation under the action of bases . This results in the formation of conjugated dienes, which are compounds with alternating single and double bonds.

Result of Action

The result of this compound’s action is the formation of conjugated dienes . These compounds are important in various chemical reactions and have applications in polymer chemistry due to their ability to undergo polymerization.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction with alkenes is carried out in anhydrous methylene chloride at 0°C . The reaction mixture is then exposed to ambient light at room temperature . The presence of bases is also necessary for the dehydrobromination and desulfonation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethanesulfonyl bromide can be synthesized through the reaction of sym-trithiane with bromine in water. The process involves adding bromine to a suspension of sym-trithiane in water while maintaining the temperature around 40°C. After the addition of bromine, the mixture is stirred, and the organic layer is separated and purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced distillation techniques and purification methods helps in achieving the desired quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Bromomethanesulfonyl bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bromomethanesulfonyl bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Bromomethanesulfonyl bromide is unique due to its specific reactivity profile and the types of products it forms. Its ability to introduce sulfonyl bromide groups and participate in dehydrobromination reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromomethanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDPSRFJGYOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450528
Record name bromomethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54730-18-6
Record name bromomethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromomethanesulfonyl bromide
Reactant of Route 2
Bromomethanesulfonyl bromide

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